molecular formula C20H22O6 B1153668 (+)-Matairesinol CAS No. 148409-36-3

(+)-Matairesinol

Cat. No. B1153668
CAS RN: 148409-36-3
M. Wt: 358.4 g/mol
InChI Key:
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Description

Synthesis Analysis

The synthesis of (+)-Matairesinol has been explored through various methodologies. One approach involves a four-step semisynthetic method starting from hydroxymatairesinol derived from Norway spruce, leading to enantiomerically pure (-)-enterolactone, demonstrating the feasibility of synthesizing related lignans from natural precursors (Eklund et al., 2003). Another method presented is a highly stereoselective domino radical sequence for the total synthesis of several lignans, including (-)-matairesinol, highlighting the chemical versatility and synthetic accessibility of these compounds (Fischer et al., 2004).

Molecular Structure Analysis

The molecular structure of (+)-Matairesinol has been characterized through comprehensive NMR spectroscopy, providing detailed insights into its stereochemical configuration. For instance, a semi-synthesis approach has enabled the complete NMR characterization of matairesinol 4,4'-di-O-beta-D-diglucoside, a naturally occurring glycoside form, elucidating its molecular architecture and functional groups (Ekholm et al., 2010).

Chemical Reactions and Properties

Matairesinol undergoes various chemical reactions, demonstrating its reactivity and potential as a precursor for synthesizing more complex lignans. For example, its conversion into (-)-matairesinol in planta, through the action of secoisolariciresinol dehydrogenase, delineates its pivotal role in the biosynthetic pathways leading to significant lignans like podophyllotoxin (Xia et al., 2001). Furthermore, polymerization reactions of matairesinol have been studied, revealing its ability to form dimers and polymers, which are important for understanding its chemical behavior and potential applications (Smeds et al., 2012).

Scientific Research Applications

  • Antiviral and Anticancer Agent Precursor : (+)-Matairesinol is a crucial precursor in the biosynthesis of numerous lignans, including podophyllotoxin, which has significant antiviral and anticancer applications. This study elucidates the enzymatic conversion process of secoisolariciresinol into matairesinol and its further metabolism in mammals to produce "mammalian" lignans like enterodiol and enterolactone, conferring protection against breast and prostate cancers (Xia et al., 2001).

  • Immunomodulatory Effects : The immunomodulatory effects of (−)-Matairesinol have been investigated, showing a suppression of IgE levels in both intact and ovalbumin-immunized mice, indicating its potential in modulating immune responses (Yamawaki et al., 2011).

  • Neuroinflammation and Migration Inhibition : Matairesinol shows potential in chronic neuroinflammation, a feature of neurodegenerative diseases. It inhibits microglia-mediated neuroinflammation and migration in lipopolysaccharide-induced BV2 microglia cells. The mechanism is associated with the NF-κB activation and modulation of the Src pathway (Xu et al., 2017).

  • Precursor of Podophyllum Lignans : Matairesinol is established as a common precursor of the aryltetralin lactone lignans found in various plants, serving as a branch-point compound to different series of compounds relevant in medicinal chemistry (Broomhead et al., 1991).

  • Anti-osteoclastogenic Activity : Matairesinol exhibits potential anti-osteoporotic activity by inhibiting the differentiation of bone marrow-derived macrophage cells into osteoclasts. This action involves the suppression of the p38/ERK-NFATc1 signaling axis, indicating its relevance in bone health (Choi et al., 2014).

  • Anti-HIV Activity : Matairesinol has been identified as an inhibitor of HIV replication in lymphocyte cells, suggesting its potential use in anti-HIV therapies (Ishida et al., 2001).

  • Suppression of Mitochondrial Reactive Oxygen Species : Matairesinol inhibits mitochondrial reactive oxygen species generation, leading to anti-angiogenic activity. This effect is significant in cancer research, as matairesinol suppresses endothelial cell proliferation and angiogenesis in various models (Lee et al., 2012).

  • Suppressing Autoimmune Uveitis : Matairesinol demonstrates an ability to alleviate intraocular inflammation in experimental autoimmune uveitis (EAU), a model of uveitis. It predominantly restrains Th17 cells and inhibits signaling pathways associated with Th17 cell differentiation, indicating its potential in autoimmune disease treatment (Li et al., 2020).

properties

IUPAC Name

(3S,4S)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c1-24-18-9-12(3-5-16(18)21)7-14-11-26-20(23)15(14)8-13-4-6-17(22)19(10-13)25-2/h3-6,9-10,14-15,21-22H,7-8,11H2,1-2H3/t14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATGKVZWFZHCLI-CABCVRRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@@H]2COC(=O)[C@H]2CC3=CC(=C(C=C3)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70466351
Record name rac Matairesinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Matairesinol

CAS RN

120409-94-1
Record name rac Matairesinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of (+)-matairesinol?

A1: The molecular formula of (+)-matairesinol is C20H22O6, and its molecular weight is 358.39 g/mol.

Q2: Can you provide spectroscopic data for (+)-matairesinol?

A2: While the provided abstracts do not detail specific spectroscopic data, researchers commonly employ techniques like nuclear magnetic resonance (NMR) spectroscopy, including 1D (1H and 13C) and 2D (COSY, NOESY, HETCOR, HMQC, HMBC) experiments, to elucidate the structure and stereochemistry of (+)-matairesinol. [] Additionally, techniques like UV-Vis spectroscopy, infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS) provide complementary information about its functional groups and molecular mass. []

Q3: Are there any known stereoisomers of (+)-matairesinol?

A3: Yes, (+)-matairesinol has an enantiomer, (-)-matairesinol. Notably, research indicates that the formation of (-)-secoisolariciresinol and its subsequent conversion into (-)-matairesinol in Forsythia intermedia occurs with strict stereochemical control, and the (+)-enantiomer is not formed in this process. []

Q4: What are the natural sources of (+)-matairesinol?

A4: (+)-Matairesinol has been isolated from various plant sources, including:

  • Cephalotaxus hainanensis Li []
  • Stellera chamaejasme L. [, ]
  • Wikstroemia indica []
  • Calocedrus formosana Florin []
  • Bupleurum salicifolium []
  • Thymelaea microphylla Coss. et Dur []
  • Saussurea conica []
  • Forsythia intermedia []
  • Picea abies (Norway spruce) []
  • Austrocedrus chilensis []
  • Fitzroya cupressoides []
  • Pilgerodendron uviferum []
  • Juniperus sabina L. []
  • Monascus kaoliang BCRC 31506 fermented rice []

Q5: How is (+)-matairesinol typically extracted from plant material?

A5: While specific extraction methods vary depending on the source, researchers commonly utilize solvents like methanol and ethanol for extraction. [, , , , , , , ] Further isolation and purification often involve various chromatographic techniques, such as column chromatography over silica gel and Sephadex LH-20. [, , ]

Q6: What are the potential health benefits associated with (+)-matairesinol?

A6: Research suggests that (+)-matairesinol, primarily through its conversion to mammalian lignans like enterolactone, may contribute to various health benefits:

  • Antioxidant Activity: (+)-Matairesinol exhibits antioxidant activity, as demonstrated by its radical scavenging ability in DPPH assays. [, ]
  • Anticancer Potential: Although research on (+)-matairesinol specifically is limited, studies on lignans, in general, suggest potential anticancer effects, particularly in hormone-dependent cancers like breast cancer. []

Q7: Does (+)-matairesinol itself exhibit the observed biological activities, or are they attributed to its metabolites?

A7: While (+)-matairesinol itself exhibits some activities, such as antioxidant properties, many of its potential health benefits are attributed to its metabolites, primarily enterolactone and enterodiol, produced by gut bacteria. [, ]

Q8: Can you elaborate on the role of (+)-matairesinol in inhibiting discoloration in fish?

A8: Research has shown that (−)-matairesinol, the enantiomer of (+)-matairesinol, effectively inhibits the discoloration of dark muscle in yellowtail (Seriola quinqueradiata). [] This finding suggests potential applications of matairesinol isomers as natural color preservatives in the food industry.

Q9: Are there any studies investigating the effect of (+)-matairesinol on sleep quality?

A9: Yes, a recent study exploring the association between dietary (poly)phenols and sleep quality found an inverse relationship between higher dietary intake of matairesinol and inadequate sleep quality in a cohort of Italian adults. [] This suggests a potential role of matairesinol in promoting better sleep, although further research is needed to confirm this association and understand the underlying mechanisms.

Q10: How is (+)-matairesinol metabolized in the human body?

A10: (+)-Matairesinol, upon ingestion, undergoes conversion to mammalian lignans, primarily enterolactone and enterodiol, by the gut microbiota in the colon. [] These metabolites are then absorbed into the bloodstream and subsequently excreted in urine. []

Q11: Have there been any studies comparing the intake of (+)-matairesinol with its urinary excretion?

A11: Yes, a study on Finnish men consuming an omnivorous diet investigated the relationship between the intake of various lignans, including (+)-matairesinol, and their urinary excretion. [] The study found that the urinary excretion of plant lignans corresponded to 17% of intake, while enterolignan excretion accounted for 92%, suggesting efficient conversion of plant lignans to mammalian lignans by the gut microbiota.

Q12: Are there any ongoing studies exploring drug delivery strategies for (+)-matairesinol?

A12: Although the provided abstracts don't offer details on specific drug delivery systems, one study mentions the development of matairesinol-loaded liposomes. [] This approach encapsulates matairesinol within liposomes to potentially enhance its bioavailability, target specific tissues, and improve therapeutic efficacy.

Q13: What analytical techniques are commonly used to quantify (+)-matairesinol in food samples?

A13: High-performance liquid chromatography (HPLC) coupled with various detectors, such as diode-array detection (DAD) and tandem mass spectrometry (MS/MS), is frequently employed to quantify (+)-matairesinol and other lignans in food samples. [, , , ] These methods provide high sensitivity and selectivity for accurate measurement of lignan levels in complex matrices.

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